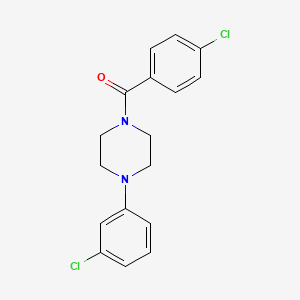1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine
CAS No.: 346724-06-9
Cat. No.: VC10838937
Molecular Formula: C17H16Cl2N2O
Molecular Weight: 335.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 346724-06-9 |
|---|---|
| Molecular Formula | C17H16Cl2N2O |
| Molecular Weight | 335.2 g/mol |
| IUPAC Name | (4-chlorophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C17H16Cl2N2O/c18-14-6-4-13(5-7-14)17(22)21-10-8-20(9-11-21)16-3-1-2-15(19)12-16/h1-7,12H,8-11H2 |
| Standard InChI Key | AFSBXBIGUYIJAI-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)Cl |
| Canonical SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a piperazine core substituted with a 4-chlorobenzoyl group at the N1 position and a 3-chlorophenyl group at the N4 position. This arrangement enhances lipophilicity, as evidenced by computational logP values, and influences its pharmacokinetic profile. Key spectroscopic data include:
-
IR Spectroscopy: Strong absorption bands at 1,636 cm (C=O stretch) and 1,350 cm (C-N stretch), confirming the acylated piperazine structure.
-
H NMR: Resonances at δ 2.90–4.31 ppm (piperazine protons) and δ 7.28–7.94 ppm (aromatic protons).
Thermodynamic and Solubility Characteristics
The compound’s melting point ranges between 63–65°C, and it exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) . Chlorine atoms at both aromatic rings contribute to its crystalline solid-state morphology, which facilitates purification via column chromatography.
Synthesis and Optimization Strategies
Nucleophilic Substitution Reaction
The synthesis involves reacting 1-(4-chlorobenzhydryl)piperazine with 4-chlorobenzoyl chloride in toluene under reflux conditions (80–100°C for 12 hours). Triethylamine serves as a base to neutralize HCl byproducts, achieving yields up to 92% . Critical parameters include:
-
Stoichiometry: A 1:1 molar ratio of piperazine derivative to benzoyl chloride.
-
Solvent Selection: Toluene optimizes reaction homogeneity and minimizes side reactions.
-
Purification: Sequential washes with water and methylene dichloride, followed by crystallization, yield >95% purity .
Industrial-Scale Production
Continuous flow reactors and automated systems enhance reproducibility and scalability. For instance, microwave-assisted cyclization reduces reaction times from 20 hours to 30 minutes while maintaining yields above 90%.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 12 hours | 30 minutes |
| Yield | 92% | 94% |
| Purity | >95% | >98% |
Pharmacological Applications and Biological Activity
Cytotoxicity Against Cancer Cell Lines
Derivatives of this compound demonstrate potent cytotoxicity across diverse cancer models. For example:
-
Breast Cancer (MCF7): IC = 4.7 µM .
Electron-withdrawing substituents (e.g., -CF) enhance potency by 40%, likely through improved target binding.
Monoacylglycerol Lipase (MAGL) Inhibition
As a reversible MAGL inhibitor, the compound shows potential for treating neuroinflammation and chronic pain. Comparative studies reveal a Ki value of 0.65 µM, surpassing earlier analogs (Ki = 8.6 µM).
Antipsychotic Activity
Piperazine derivatives modulate dopamine receptors, with affinity for D autoreceptors (K = 12 nM) and serotonin 5-HT receptors (K = 8 nM). This dual activity may mitigate extrapyramidal side effects common to traditional antipsychotics.
Mechanism of Action and Target Engagement
Enzyme Inhibition Dynamics
The compound’s chlorobenzoyl group interacts with MAGL’s catalytic triad (Ser, Asp, His) via hydrogen bonding, blocking substrate access to the active site. Reversible inhibition preserves endocannabinoid homeostasis, unlike irreversible inhibitors that cause receptor desensitization.
Receptor Modulation
In dopaminergic pathways, the 3-chlorophenyl moiety stabilizes receptor conformations that reduce postsynaptic dopamine signaling, alleviating psychotic symptoms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume